1-[[(Z)-1-Butenyl]thio]-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(Z)-1-Butenyl]thio]-2-propanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioether derivative of 2-propanone that contains a butenyl group in its structure. This compound has been synthesized through various methods and has been used in a variety of scientific studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-[[(Z)-1-Butenyl]thio]-2-propanone is not well understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophilic compounds, leading to the formation of new organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating potential antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-[[(Z)-1-Butenyl]thio]-2-propanone in lab experiments is its ease of synthesis and availability. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[[(Z)-1-Butenyl]thio]-2-propanone in scientific research. One potential direction is the development of new synthetic methods for this compound, which can improve its yield and purity. Another direction is the exploration of its potential antimicrobial properties and its use as a potential antibiotic. Additionally, this compound can be used as a potential reagent in the synthesis of new organic compounds. Further studies are needed to explore the full potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 1-[[(Z)-1-Butenyl]thio]-2-propanone can be achieved through several methods, including the reaction of 2-propanone with butenyl thiol in the presence of a catalyst, such as sodium hydroxide. Another method involves the reaction of 2-propanone with allyl bromide and sodium thiomethoxide, followed by the elimination of hydrogen bromide.
Wissenschaftliche Forschungsanwendungen
1-[[(Z)-1-Butenyl]thio]-2-propanone has been used in a variety of scientific studies due to its potential applications in various fields. One of the significant applications of this compound is in the field of organic synthesis, where it has been used as a reagent for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
199847-77-3 |
---|---|
Molekularformel |
C7H12OS |
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
1-[(Z)-but-1-enyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-4-5-9-6-7(2)8/h4-5H,3,6H2,1-2H3/b5-4- |
InChI-Schlüssel |
PQIKPHAHVDSDMV-PLNGDYQASA-N |
Isomerische SMILES |
CC/C=C\SCC(=O)C |
SMILES |
CCC=CSCC(=O)C |
Kanonische SMILES |
CCC=CSCC(=O)C |
Synonyme |
2-Propanone, 1-(1-butenylthio)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.